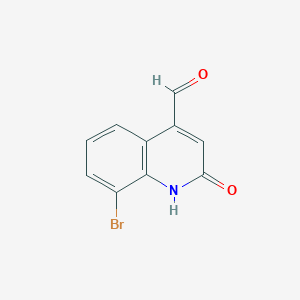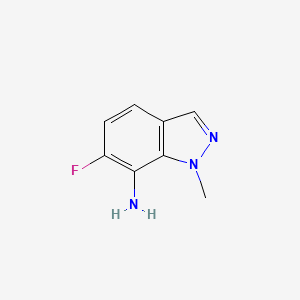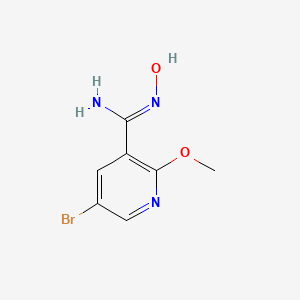![molecular formula C12H12N2O B13123316 1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
1-([2,2'-Bipyridin]-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a bipyridine moiety, which is a common ligand in coordination chemistry, attached to an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and an appropriate alkylating agent.
Alkylation: The bipyridine is alkylated using an alkyl halide under basic conditions to introduce the ethan-1-ol group.
Reaction Conditions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced bipyridine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the metal and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine ligand without the ethan-1-ol group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile ligand for various applications in coordination chemistry and beyond.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(6-pyridin-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-9,15H,1H3 |
Clé InChI |
SSTVXZOHFPMWAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


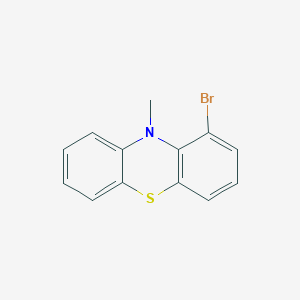
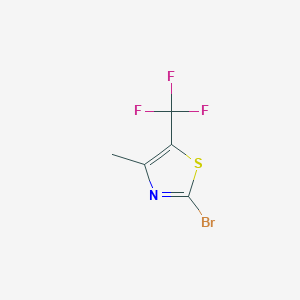

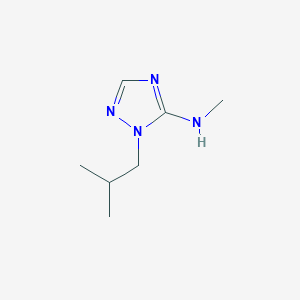

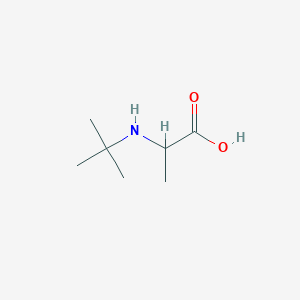
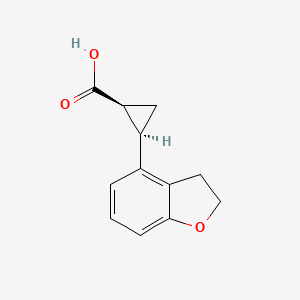
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
